Cas no 2138199-68-3 (3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid)
3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-chloro-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropanoic acid
- 3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid
- 1(2H)-Pyridinepropanoic acid, 3-chloro-α,α-difluoro-5,6-dihydro-
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- Inchi: 1S/C8H10ClF2NO2/c9-6-2-1-3-12(4-6)5-8(10,11)7(13)14/h2H,1,3-5H2,(H,13,14)
- InChI Key: JZWQMJCRRZFRLW-UHFFFAOYSA-N
- SMILES: ClC1=CCCN(C1)CC(C(=O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 268
- XLogP3: -0.7
- Topological Polar Surface Area: 40.5
3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-788375-0.05g |
3-(5-chloro-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropanoic acid |
2138199-68-3 | 95% | 0.05g |
$1008.0 | 2024-05-22 | |
| Enamine | EN300-788375-0.1g |
3-(5-chloro-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropanoic acid |
2138199-68-3 | 95% | 0.1g |
$1056.0 | 2024-05-22 | |
| Enamine | EN300-788375-0.25g |
3-(5-chloro-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropanoic acid |
2138199-68-3 | 95% | 0.25g |
$1104.0 | 2024-05-22 | |
| Enamine | EN300-788375-0.5g |
3-(5-chloro-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropanoic acid |
2138199-68-3 | 95% | 0.5g |
$1152.0 | 2024-05-22 | |
| Enamine | EN300-788375-1.0g |
3-(5-chloro-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropanoic acid |
2138199-68-3 | 95% | 1.0g |
$1200.0 | 2024-05-22 | |
| Enamine | EN300-788375-2.5g |
3-(5-chloro-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropanoic acid |
2138199-68-3 | 95% | 2.5g |
$2351.0 | 2024-05-22 | |
| Enamine | EN300-788375-5.0g |
3-(5-chloro-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropanoic acid |
2138199-68-3 | 95% | 5.0g |
$3479.0 | 2024-05-22 | |
| Enamine | EN300-788375-10.0g |
3-(5-chloro-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropanoic acid |
2138199-68-3 | 95% | 10.0g |
$5159.0 | 2024-05-22 |
3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid
3-(5-Chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic Acid: A Comprehensive Overview
3-(5-Chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid (CAS No. 2138199-68-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a 5-chloro-3,6-dihydro-2H-pyridin-1-yl moiety and two difluoro substitutions on the propanoic acid backbone. These structural elements contribute to its potential therapeutic applications and make it a subject of extensive study.
The synthesis of 3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid involves a series of well-defined chemical reactions. One common approach is the reaction of 5-chloropyridine with an appropriate difluorinated reagent, followed by further functionalization to introduce the carboxylic acid group. The precise synthetic route can vary depending on the specific requirements of the research or industrial application. Recent advancements in catalytic methods have significantly improved the efficiency and yield of these reactions, making the compound more accessible for large-scale production.
In terms of its physical and chemical properties, 3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid exhibits notable stability under a wide range of conditions. Its solubility in various solvents is an important factor for its use in different applications. For instance, it shows good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used in pharmaceutical formulations. The compound's melting point and boiling point are also well-characterized, providing valuable data for its handling and storage.
The biological activity of 3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid has been a focal point of recent research. Studies have shown that this compound possesses potent inhibitory effects on specific enzymes and receptors, making it a promising candidate for drug development. For example, it has been found to inhibit the activity of certain kinases involved in cancer progression and inflammatory responses. Additionally, its ability to modulate G protein-coupled receptors (GPCRs) has been explored in the context of neurological disorders.
Clinical trials involving 3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid are currently underway to evaluate its safety and efficacy in treating various diseases. Preliminary results have been encouraging, with the compound demonstrating favorable pharmacokinetic properties and minimal side effects. These findings suggest that it has the potential to become a valuable therapeutic agent in the future.
The environmental impact of 3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid is another important consideration. Research has shown that it degrades readily under natural conditions, minimizing its persistence in the environment. This characteristic is crucial for ensuring that its use does not lead to long-term ecological damage.
In conclusion, 3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropanoic acid (CAS No. 2138199-68-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it an attractive target for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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